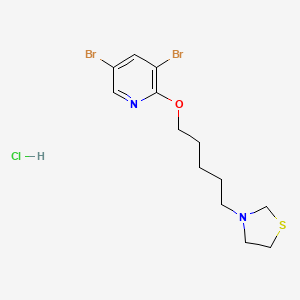![molecular formula C29H48N2O2 B14674293 2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 34005-05-5](/img/structure/B14674293.png)
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an octadecylamino group attached to a propyl chain, which is further connected to an isoindole-1,3-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with octadecylamine in the presence of a suitable solvent such as toluene or xylene. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
化学反応の分析
Types of Reactions
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it may interact with cellular membranes, altering their properties and affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 1-methyl-3-(octadecylamino)-1,3-dihydro-2H-indol-2-one hydrochloride
- N-(3-octadecylamino-2-hydroxyl) propyl trimethyl ammonium chloride
Uniqueness
2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, such as the presence of an octadecylamino group and an isoindole-1,3-dione core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
34005-05-5 |
|---|---|
分子式 |
C29H48N2O2 |
分子量 |
456.7 g/mol |
IUPAC名 |
2-[3-(octadecylamino)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-30-24-20-25-31-28(32)26-21-17-18-22-27(26)29(31)33/h17-18,21-22,30H,2-16,19-20,23-25H2,1H3 |
InChIキー |
AWLPZPSFKVFUKR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNCCCN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)




![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)



![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
